Technical Monograph: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
Technical Monograph: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
The Rigidified Ether-Amine Scaffold in Medicinal Chemistry [1]
Executive Summary
The (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a critical structural motif in modern drug discovery, functioning as a conformationally restricted bicyclic diamine/ether surrogate. Unlike flexible linear amino-ethers, this fused system locks the hydrogen bond acceptor (furan oxygen) and the basic center (pyrrole nitrogen) into a defined spatial vector, enhancing selectivity for kinase ATP-binding pockets and GPCR orthosteric sites. This guide details the physicochemical profile, validated synthetic routes, and structural utility of this scaffold.[2][3]
Structural & Physicochemical Profile
The core structure consists of a saturated pyrrolidine ring cis-fused to a tetrahydrofuran ring. The "rel-(3aR,6aS)" designation indicates relative cis-stereochemistry at the ring junction, which is the thermodynamically favored and synthetically accessible diastereomer.
Key Property Data
| Property | Value / Description | Context |
| IUPAC Name | (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole | cis-fused bicyclic system |
| CAS (HCl Salt) | 57710-36-8 | Preferred for storage/handling |
| CAS (Free Base) | 55129-05-0 | Viscous oil, air-sensitive |
| Molecular Weight | 113.16 g/mol (Free Base) | Fragment-like (Rule of 3 compliant) |
| pKa (Calc.) | 10.54 ± 0.20 | Typical secondary amine basicity |
| LogP (Calc.) | -0.30 | Highly polar, excellent solubility enhancer |
| H-Bond Donors | 1 (NH) | Vector for interaction with Asp/Glu residues |
| H-Bond Acceptors | 2 (O, N) | Furan oxygen acts as a weak acceptor |
| Topological PSA | ~21.3 Ų | Favorable for CNS penetration |
Structural Geometry
The cis-fusion forces the molecule into a "book-shape" conformation. This pucker is critical for bioisosterism; it mimics the spatial arrangement of proline or substituted cyclopentanes but with added polarity from the ether oxygen.
Synthetic Accessibility & Methodology
Core Directive: The most robust route to the (3aR,6aS) scaffold is the [3+2] dipolar cycloaddition of an azomethine ylide to 2,5-dihydrofuran. This method is superior to stepwise cyclization because the concerted nature of the reaction exclusively yields the cis-fused product, eliminating the need for difficult diastereomeric separations.
Validated Protocol: The Azomethine Ylide [3+2] Cycloaddition
Objective: Synthesis of N-benzyl-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole (Precursor to free amine).
Reagents:
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Dipolarophile: 2,5-Dihydrofuran (1.0 eq)
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Ylide Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) [Alternative: N-Benzylglycine + Paraformaldehyde]
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Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or AgF (if using silyl route)
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Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (commercially available or synthesized via reductive amination) in anhydrous DCM.
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Addition: Add 2,5-dihydrofuran. Cool to 0°C.
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Initiation: Dropwise add a catalytic amount of TFA (in DCM). The acid catalyzes the desilylation/elimination to generate the reactive azomethine ylide species in situ.
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Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–16 hours. The ylide undergoes a concerted [3+2] cycloaddition across the double bond of the dihydrofuran.
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Mechanistic Note: The reaction is stereospecific. The cis-geometry of the dihydrofuran is conserved, yielding the cis-fused bicyclic system.
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Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc).
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Deprotection (To obtain target): Hydrogenolysis of the benzyl group using Pd/C (10% w/w) in Methanol under H₂ atmosphere (1 atm) for 4–6 hours. Filter through Celite to yield the secondary amine.
Synthetic Logic Diagram (Graphviz)
Caption: The concerted [3+2] cycloaddition ensures exclusive formation of the cis-fused ring junction, avoiding complex chiral separations.
Medicinal Chemistry Utility
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a "privileged structure" in fragment-based drug design (FBDD).
Vector Analysis & Bioisosterism
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Ether Oxygen: Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region or solvating water molecules.
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Secondary Amine: The N1 position is the primary vector for diversification (alkylation, acylation, reductive amination).
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Rigidity: Compared to a linear diethanolamine derivative, this scaffold reduces the entropic penalty of binding. The LogP (-0.3) is significantly lower than carbocyclic analogs, aiding in lowering the overall lipophilicity of drug candidates (improving LLE).
Structural Activity Relationship (SAR) Logic
Caption: Pharmacophore mapping of the core scaffold highlighting interaction points and structural advantages.
Handling, Stability & Safety
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Storage: The free base is a secondary amine and can absorb CO₂ from the air (forming carbamates). It is best stored as the Hydrochloride (HCl) or Oxalate salt at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Stability: The cis-fusion is stable. However, the aminal-like character (though not a true aminal, the proximity of O and N) suggests sensitivity to strong oxidation.
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Safety: Standard PPE for secondary amines. Treat as an irritant (H315, H319).
References
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ChemicalBook. "(3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole Properties." ChemicalBook Database, 2025. Link
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PubChem. "(3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO."[1] National Library of Medicine, 2025. Link
- Terao, Y., et al. "Synthesis of N-substituted pyrrolidines by the 1,3-dipolar cycloaddition of azomethine ylides." Chemical & Pharmaceutical Bulletin, 33(7), 2762-2766, 1985. (Foundational protocol for [3+2] cycloaddition).
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Sigma-Aldrich. "(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride Product Sheet." Merck KGaA, 2025. Link
